Manidipine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

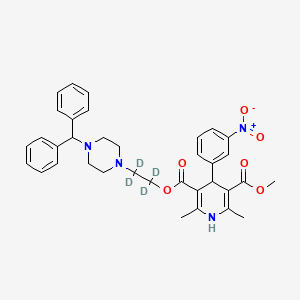

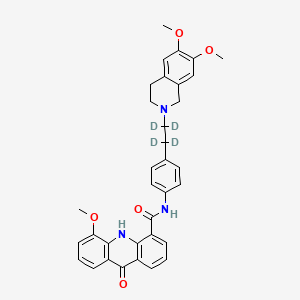

Manidipin-d4 ist eine deuterierte Form von Manidipin, einem Kalziumkanalblocker, der vor allem aufgrund seiner blutdrucksenkenden Eigenschaften eingesetzt wird. Die Verbindung wird häufig als interner Standard zur Quantifizierung von Manidipin in verschiedenen analytischen Methoden verwendet, wie beispielsweise Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .

Wissenschaftliche Forschungsanwendungen

Manidipin-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als interner Standard in analytischen Methoden zur Quantifizierung von Manidipin verwendet.

Biologie: Untersucht auf seine Wirkungen auf Kalziumkanäle in verschiedenen biologischen Systemen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Nierenfunktionsstörungen.

Industrie: Wird bei der Entwicklung neuer analytischer Methoden und Qualitätskontrollprozesse eingesetzt

Wirkmechanismus

Manidipin-d4 entfaltet seine Wirkung, indem es an spannungsabhängige Kalziumkanäle vom L- und T-Typ an glatten Muskelzellen bindet und diese blockiert. Dies verhindert den Einstrom von extrazellulärem Kalzium in die Zellen, was zu Vasodilatation und einem Blutdruckabfall führt. Die Verbindung ist selektiv für die Gefäße und wirkt sich bei klinisch relevanten Dosierungen nicht signifikant auf das Herz oder das zentrale Nervensystem aus .

Wirkmechanismus

Target of Action

Manidipine-d4, a derivative of Manidipine, is a dihydropyridine calcium channel blocker . It primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is stimulated by Gq coupled receptors .

Mode of Action

This compound binds to and dissociates slowly from the L- and T-type voltage-dependent calcium channels on smooth muscle cells . This binding blocks the entrance of extracellular calcium into the cell, preventing contraction . The inhibition of calcium influx is gradual and is maintained for prolonged periods . This results in peripheral vasodilation and reduced blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L- and T-type calcium channels, this compound inhibits the influx of calcium into the cell, ultimately leading to vasodilation . This vasodilation decreases blood pressure and contributes to the antihypertensive effect of the drug .

Pharmacokinetics

This compound exhibits a gradual onset of action and a long duration, enabling once-daily administration . It is highly selective for the vasculature and has negligible cardiodepressant action . It also has beneficial effects on renal function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption rate may be reduced in older patients . Additionally, the pharmacokinetics of this compound may be altered in patients with a certain degree of hepatic impairment . Therefore, the dosing regimen should be modulated according to the liver status of the patient .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Manidipine-d4, like its parent compound Manidipine, inhibits L- and T-type calcium channels on smooth muscle cells, resulting in peripheral vasodilation and reduced blood pressure . This interaction with calcium channels is key to its role in biochemical reactions. The blocking of these channels prevents the influx of extracellular calcium into the cell, ultimately inhibiting contraction .

Cellular Effects

This compound’s primary cellular effect is the induction of vasodilation, which decreases blood pressure . It achieves this by blocking the entrance of extracellular calcium into smooth muscle cells, preventing contraction . This product does not produce significant effects on the heart or central nervous system at clinically relevant dosages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and slow dissociation from L- and T-type voltage-dependent calcium channels on smooth muscle cells . This blocks the entrance of extracellular calcium into the cell, preventing contraction and leading to vasodilation .

Temporal Effects in Laboratory Settings

Manidipine, the parent compound of this compound, has a gradual onset of action and a long duration of action, enabling once-daily administration . It maintains its effects for the 24-hour dose interval in hypertensive patients

Metabolic Pathways

Manidipine, the parent compound of this compound, undergoes extensive first-pass hepatic metabolism . Approximately 63% of the drug is eliminated in the feces and 31% in the urine

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Manidipin-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Manidipinmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der allgemeine Syntheseweg beinhaltet die Alkylierung von N-(2-Hydroxyethyl)piperazin mit Benzhydrylbromid, gefolgt von der Reaktion mit Diketen, um 2-(4-Benzhydrylpiperazin-1-yl)ethylacetoacetat zu bilden. Dieser Zwischenstoff wird dann mit 3-Nitrobenzaldehyd und Methyl-3-Aminocrotonat umgesetzt, um die Synthese abzuschließen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Manidipin-d4 erfolgt in der Regel in großem Maßstab unter Verwendung deuterierter Reagenzien, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Manidipin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Manidipin-d4 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen entstehenden Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Pyridinanaloga und Benzophenon ergeben, während die Reduktion verschiedene reduzierte Formen von Manidipin-d4 erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Manidipine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine analogues and benzophenone, while reduction can produce various reduced forms of this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amlodipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker mit ähnlichen blutdrucksenkenden Wirkungen.

Felodipin: Ein weiterer Dihydropyridin-Kalziumkanalblocker, der für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit

Manidipin-d4 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in analytischen Methoden macht. Diese Deuterierung kann auch die pharmakokinetischen und metabolischen Profile der Verbindung beeinflussen, was in bestimmten Forschungsanwendungen potenziell Vorteile bietet .

Eigenschaften

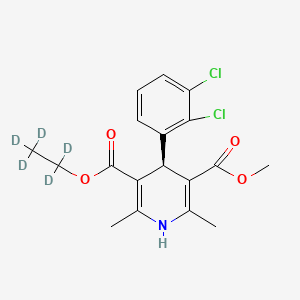

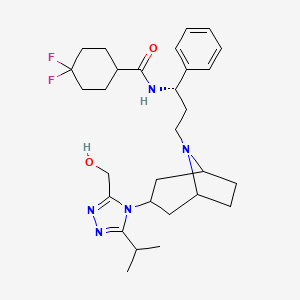

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)